molecular formula C20H29F3O4 B044770 20-trifluoro Leukotriene B4 CAS No. 115178-97-7

20-trifluoro Leukotriene B4

Cat. No.: B044770
CAS No.: 115178-97-7
M. Wt: 390.4 g/mol
InChI Key: YKIRCSCMMMEEDI-QAASZIRWSA-N
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Description

20-trifluoro Leukotriene B4: is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation, making it a valuable tool in scientific research .

Biochemical Analysis

Biochemical Properties

20-trifluoro Leukotriene B4 interacts with various biomolecules, including enzymes and proteins. It is reported to be a potent eicosanoid lipid mediator derived from arachidonic acid . It is involved in inflammatory responses and homeostatic biological functions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can induce neutrophil desensitization to degranulation by Leukotriene B4 . This indicates that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It resists ω-oxidation and can induce neutrophil desensitization to degranulation by Leukotriene B4 .

Metabolic Pathways

This compound is involved in the metabolic pathways of eicosanoid lipid mediators derived from arachidonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-trifluoro Leukotriene B4 involves the use of 20,20,20-trifluoroarachidonic acid as a precursor. The process includes several steps of chemical reactions, such as hydroxylation and oxidation, to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Leukotriene B4: The parent compound, known for its potent inflammatory properties.

    3-thia-Leukotriene B4: A sulfur-containing analog with similar biological activities.

    3-thia-20,20,20-trifluoro-Leukotriene B4: Another analog with trifluoromethyl substitution.

Uniqueness: 20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its potent chemoattractant capabilities, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRCSCMMMEEDI-QAASZIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115178-97-7
Record name 20-Trifluoromethylleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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